7-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol
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Overview
Description
7-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol is a heterocyclic compound that contains a pyridine ring fused with an oxazine ring.
Preparation Methods
The synthesis of 7-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with an appropriate oxazine precursor under reflux conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific solvents and catalysts .
Chemical Reactions Analysis
7-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position, using reagents such as sodium methoxide.
Scientific Research Applications
7-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 7-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
7-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol can be compared with other similar compounds such as:
7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-one: This compound has a similar structure but differs in the functional group at the 2-position.
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic framework and exhibit various biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-1-5-7(9-2-4)12-3-6(11)10-5/h1-3,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNVCUNQNMGBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=CO2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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